Prometaphanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

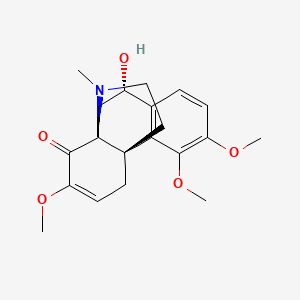

Prometaphanine is a natural product derived from the roots of Stephania japonica. It is an alkaloid with the molecular formula C20H25NO5 and a molecular weight of 359.42 g/mol . This compound is primarily used in research related to life sciences and has various applications in chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Prometaphanine involves several steps, starting with the extraction of the compound from the roots of Stephania japonica. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the extraction and purification methods used in laboratory settings can be scaled up for industrial production if needed.

Análisis De Reacciones Químicas

Types of Reactions

Prometaphanine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Prometaphanine belongs to a class of compounds known as isoquinoline alkaloids. These compounds are characterized by their complex structures and diverse biological activities. The mechanism of action of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors, which modulate their activity. Although detailed pathways are still under investigation, it is hypothesized that this compound exerts its effects by binding to proteins and altering their functions.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

-

Pharmacology :

- This compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including neurodegenerative disorders. Its ability to influence neurotransmitter systems may offer insights into treating conditions such as Parkinson's disease.

-

Antimicrobial Activity :

- Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have demonstrated its efficacy against specific bacterial strains, suggesting its potential role in addressing antibiotic resistance.

-

Anticancer Potential :

- Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. Its ability to induce apoptosis (programmed cell death) in malignant cells positions it as a possible lead compound in cancer therapy.

-

Neuroprotective Effects :

- This compound's neuroprotective properties have been investigated in models of neurodegeneration. It has been shown to mitigate oxidative stress and inflammation, which are critical factors in the progression of neurodegenerative diseases.

Data Tables

The following table summarizes the biological activities associated with this compound based on recent findings:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth for Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Neuroprotective Properties

In an animal model of Parkinson's disease, this compound was administered to assess its neuroprotective effects. The findings revealed that treatment with this compound led to a reduction in neuroinflammation and improved motor function, suggesting its potential utility in managing symptoms associated with neurodegeneration.

Mecanismo De Acción

The mechanism of action of Prometaphanine involves its interaction with various molecular targets and pathways. As an alkaloid, it can interact with receptors and enzymes in biological systems, leading to various physiological effects. The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate cellular signaling pathways and affect gene expression .

Comparación Con Compuestos Similares

Prometaphanine can be compared with other alkaloids derived from plants, such as:

Morphine: An alkaloid derived from the opium poppy, used for its analgesic properties.

Quinine: An alkaloid derived from the bark of the cinchona tree, used for its antimalarial properties.

Atropine: An alkaloid derived from the deadly nightshade plant, used for its anticholinergic effects.

Uniqueness

This compound is unique due to its specific chemical structure and the biological activities it exhibits. Unlike other alkaloids, this compound has a distinct molecular formula and specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Prometaphanine is a compound derived from certain medicinal plants, notably within the family of Corydalis. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in cancer treatment and antioxidant properties. This article delves into the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an alkaloid characterized by its complex molecular structure. Understanding its chemical properties is crucial for elucidating its biological activities.

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to this compound. Studies have shown that it exhibits significant free radical scavenging capabilities, which are essential for protecting cells from oxidative stress.

Table 1: Antioxidant Activity of this compound

The DPPH assay results indicate that this compound has a lower IC50 value compared to standard antioxidants like ascorbic acid, suggesting its potent antioxidant capacity.

Cytotoxic Activity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrates selective toxicity, making it a candidate for further development in cancer therapies.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

The results indicate that this compound exhibits significant cytotoxicity against melanoma (SK-MEL-28) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective concentrations for inducing cell death.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Proliferation : The compound interferes with cell cycle progression, particularly in the G1 phase.

- Reactive Oxygen Species (ROS) Generation : this compound increases ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Anticancer Effects : A study published in Phytochemical Analysis demonstrated that this compound significantly reduced viability in SK-MEL-28 cells through apoptosis induction mechanisms .

- Antioxidant Efficacy Investigation : Research indicated that this compound's antioxidant properties were comparable to established antioxidants, highlighting its potential as a natural therapeutic agent .

Propiedades

IUPAC Name |

(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-21-10-9-19-8-7-15(25-3)18(23)20(19,21)11-13(22)12-5-6-14(24-2)17(26-4)16(12)19/h5-7,13,22H,8-11H2,1-4H3/t13-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJRBUGBSKAUMI-CJMONDIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Prometaphanine and where is it found?

A1: this compound is an alkaloid isolated from the plant Stephania japonica Miers, a species of climbing shrub found in Taiwan. [] This plant belongs to the Menispermaceae family, known for its diverse array of alkaloids. []

Q2: What is the significance of determining the structure of this compound?

A2: Understanding the structure of natural products like this compound is crucial for several reasons. It allows scientists to:

- Investigate structure-activity relationships: By comparing the structure of this compound to other alkaloids with known biological activities, researchers can begin to understand which structural features are responsible for specific effects. [] This knowledge can guide the development of new drugs or tools for chemical biology research.

Q3: What methods were used to determine the structure of this compound?

A3: While the abstracts provided don't detail the specific techniques, the title of one paper mentions "Studies on the alkaloids of menispermaceous plants", suggesting that a combination of extraction, separation, and spectroscopic methods were employed. [] These methods likely include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.